5-Bromobenzo[b]thiophene-3-carbaldehyde
Overview
Description
5-Bromobenzo[b]thiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 5-position and an aldehyde group at the 3-position.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo suzuki-miyaura reaction with phenylboronic acid or 3-thienylboronic acid .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromobenzo[b]thiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and formylation steps .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromobenzo[b]thiophene-3-carboxylic acid.
Reduction: 5-Bromobenzo[b]thiophene-3-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar reactivity.
3-Bromothianaphthene: A structurally related compound with a bromine atom at the 3-position of a thianaphthene ring
Uniqueness
5-Bromobenzo[b]thiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds that require precise structural features .
Biological Activity
5-Bromobenzo[b]thiophene-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
This compound is a derivative of the benzo[b]thiophene scaffold, which has been recognized for its significant role in drug discovery. The compound exhibits various biological activities, including antimicrobial, anticancer, and cholinesterase inhibitory effects. Understanding the biological activity of this compound can lead to the development of new therapeutic agents.
2. Synthesis of this compound
The synthesis of this compound typically involves the bromination of benzo[b]thiophene followed by formylation. The synthesis process is crucial as it influences the biological properties of the resulting compound.
3.1 Antimicrobial Activity
Research indicates that substituted benzo[b]thiophenes, including this compound, demonstrate substantial antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .
Table 1: Antimicrobial Activity Against Various Strains
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Other benzo[b]thiophene derivatives | Various strains | Varies |
3.2 Cholinesterase Inhibition
This compound derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. A study reported that certain derivatives exhibited IC50 values comparable to galantamine, a standard treatment .
Table 2: Cholinesterase Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | 62.10 |
BChE | 24.35 | |
Galantamine | BChE | 28.08 |
3.3 Anticancer Activity
Benzo[b]thiophene derivatives have shown promise in anticancer research. Studies indicate that compounds derived from this scaffold can inhibit tubulin polymerization, a critical process in cancer cell proliferation . The specific mechanisms through which this compound exerts its anticancer effects are an area of ongoing research.
4. Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A study synthesized various acylhydrazones derived from benzo[b]thiophenes and tested them against resistant bacterial strains, identifying promising candidates for further development .
- Cholinesterase Inhibition : Research demonstrated that certain benzothiophene-chalcone hybrids exhibited strong inhibition against cholinesterases, suggesting potential applications in treating Alzheimer's disease .
5. Conclusion
This compound represents a significant compound within the benzo[b]thiophene family, displaying a range of biological activities that warrant further exploration. Its antimicrobial, cholinesterase inhibitory, and potential anticancer properties highlight its relevance in medicinal chemistry. Continued research may lead to the development of novel therapeutic agents targeting various diseases.
6. References
The findings discussed are supported by diverse sources including peer-reviewed journals and articles focusing on medicinal chemistry and pharmacology . Further studies are encouraged to fully elucidate the mechanisms behind the biological activities of this compound and its derivatives.
Properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMHAYNFMAEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428726 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-72-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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